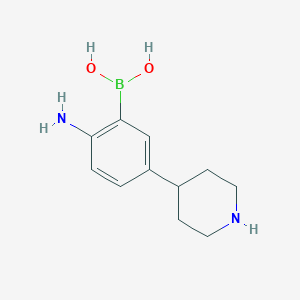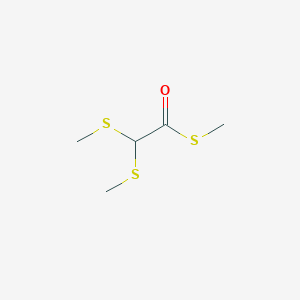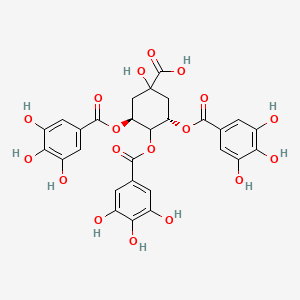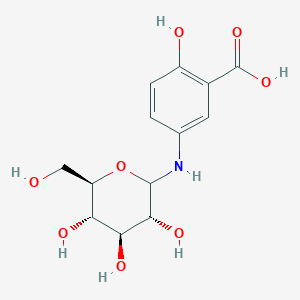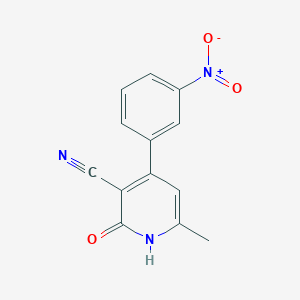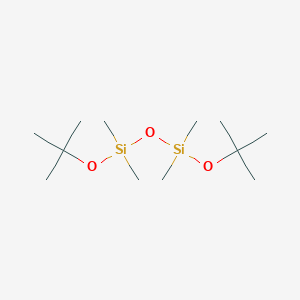
1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a silicon-based compound with the molecular formula C12H30OSi2. It is a member of the disiloxane family, which are characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique structural properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or water. One common method is the hydrolysis of chlorosilanes in the presence of a base, such as sodium hydroxide, to form the corresponding disiloxane. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is carried out in large-scale reactors where chlorosilanes are reacted with water or alcohols under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen-silicon backbone provides flexibility and stability, allowing the compound to interact with different substrates. In biological systems, it can form stable interactions with proteins and other biomolecules, making it useful in drug delivery and medical applications.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another disiloxane compound with a simpler structure.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties.
Polydimethylsiloxane: A polymeric siloxane with widespread industrial applications.
Uniqueness
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high thermal stability, low surface tension, and biocompatibility make it particularly valuable in specialized applications where other siloxanes may not perform as effectively.
Properties
CAS No. |
10175-46-9 |
|---|---|
Molecular Formula |
C12H30O3Si2 |
Molecular Weight |
278.53 g/mol |
IUPAC Name |
[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]oxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C12H30O3Si2/c1-11(2,3)13-16(7,8)15-17(9,10)14-12(4,5)6/h1-10H3 |
InChI Key |
RTYHBJMNRAJNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
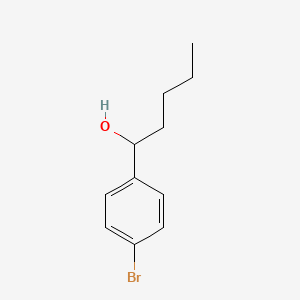
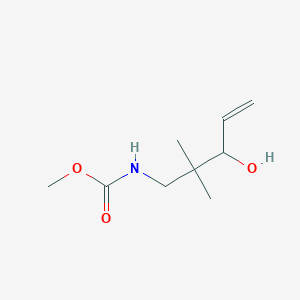
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
